N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13476690
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O2 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8,13H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | MZLVFFVVKUZUBT-NSHDSACASA-N |
| Isomeric SMILES | CC(C)N(C[C@@H]1CCCN1C(=O)CN)C(=O)C |
| SMILES | CC(C)N(CC1CCCN1C(=O)CN)C(=O)C |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)CN)C(=O)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 1-position with a 2-amino-acetyl group and at the 2-position with an N-isopropyl-acetamide moiety. The (S)-configuration at the pyrrolidine ring’s chiral center ensures stereospecific interactions, which are critical for binding to biological targets .
Key Structural Components:
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Pyrrolidine Core: Provides rigidity and influences pharmacokinetic properties such as solubility and membrane permeability.
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2-Amino-acetyl Group: Introduces a primary amine, enabling hydrogen bonding and electrostatic interactions with enzymes or receptors .
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N-Isopropyl-acetamide: Enhances lipophilicity, potentially improving blood-brain barrier penetration.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves multi-step protocols, as detailed below:
Step 1: Pyrrolidine Core Functionalization
The pyrrolidine ring is typically derived from (S)-2-aminomethylpyrrolidine. Protection of the amine group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prevents unwanted side reactions .
Step 3: N-Isopropyl-acetamide Attachment
Reaction with isopropylamine in the presence of a coupling agent (e.g., HBTU or EDC) facilitates amide bond formation. Purification via recrystallization or column chromatography ensures >95% purity.
Optimization Challenges
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Stereochemical Integrity: Racemization during acylation necessitates low-temperature conditions (-20°C) .
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Yield Limitations: Multi-step synthesis often results in cumulative yields of 30–40%, prompting exploration of one-pot strategies.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but poorly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres at -20°C; degrades upon prolonged exposure to moisture or light.
Partition Coefficient and Lipophilicity
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logP: Calculated clogP of 1.2 suggests balanced lipophilicity, suitable for oral bioavailability .
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pKa: The primary amine (pKa ~9.5) and acetamide (pKa ~0.5) govern ionization states across physiological pH.
Therapeutic Applications
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Antimicrobial: Pyrrolamide derivatives inhibit bacterial DNA gyrase, suggesting potential against Gram-positive pathogens .
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Anti-inflammatory: Modulation of COX-II and HDAC6 pathways may alleviate chronic inflammation .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
| Compound | Modification | logP | Key Activity |
|---|---|---|---|
| N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide | None (Parent) | 1.2 | Broad-spectrum |
| N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide | Chloroacetyl | 2.1 | HDAC6 Inhibition |
| N-[1-(4-Fluorobenzoyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide | Fluorobenzoyl | 2.8 | Anticancer |
Future Directions
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